
HTH-01-091
説明
Biological Significance of MELK in Cellular Processes
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that belongs to the Snf1/AMPK family. biomol.comwikipedia.org It acts as a modulator of intracellular signaling and is involved in a wide array of cellular and biological processes. nih.gov These include cell cycle regulation, cell proliferation, apoptosis, spliceosome assembly, and gene expression. nih.govuniprot.org MELK is also implicated in embryonic development, hematopoiesis, and oncogenesis. nih.gov Its function is executed through binding to and phosphorylating numerous proteins, such as BCL2L14, CDC25B, and MAP3K5/ASK1. uniprot.org For instance, it can activate apoptosis by phosphorylating MAP3K5/ASK1 and regulate the cell cycle through the phosphorylation of CDC25B. uniprot.org MELK is also required for the proliferation of multipotent neural progenitors during both embryonic and postnatal stages. uniprot.orgrupress.org Due to its role in these critical processes and its observed overexpression in various cancers, MELK has been considered a potential therapeutic target. nih.govuniprot.org
Biological Significance of MELK in Cellular Processes
Historical Perspective of MELK Research and Associated Controversies
The history of MELK research is marked by significant controversy regarding its essentiality in cancer. nih.gov MELK cDNA was first cloned in 1997. nih.gov Subsequent studies, particularly those utilizing RNA interference (RNAi) to deplete MELK, suggested that the kinase was essential for the proliferation of cancer cells, including aggressive subtypes like basal-like breast cancer. nih.govresearchgate.net These findings led to MELK being classified as crucial for cancer proliferation and spurred the development of pharmacological inhibitors. nih.govresearchgate.net
特性
CAS番号 |
2000209-42-5 |
---|---|
分子式 |
C26H28Cl2N4O2 |
分子量 |
499.436 |
IUPAC名 |
9-(3,5-dichloro-4-hydroxyphenyl)-1-((1r,4r)-4-((dimethylamino)methyl)cyclohexyl)-3,4-dihydropyrimido[5,4-c]quinolin-2(1H)-one |
InChI |
InChI=1S/C26H28Cl2N4O2/c1-31(2)14-15-3-6-19(7-4-15)32-24-18(13-30-26(32)34)12-29-23-8-5-16(9-20(23)24)17-10-21(27)25(33)22(28)11-17/h5,8-12,15,19,33H,3-4,6-7,13-14H2,1-2H3,(H,30,34)/t15-,19- |
InChIキー |
FUVRHGKKWNNBJX-RHDGDCLCSA-N |
SMILES |
O=C1N([C@H]2CC[C@H](CN(C)C)CC2)C3=C(CN1)C=NC4=CC=C(C5=CC(Cl)=C(O)C(Cl)=C5)C=C34 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
HTH-01-091; HTH 01-091; HTH01-091; HTH-01091; HTH 01091; HTH01091; |
製品の起源 |
United States |
Rational Design and Synthetic Methodologies of Hth-01-091
Discovery and Initial Optimization Pathways
The discovery and initial optimization of HTH-01-091 were rooted in the exploration of existing chemical scaffolds with potential kinase inhibitory activity.
Identification of Precursor Scaffolds (e.g., JW-7-25-1)
The starting point for the development of this compound involved the identification of lead scaffolds from an in-house library of structurally diverse ATP-competitive kinase inhibitors. This process utilized biochemical and cellular kinase profiling techniques, such as KINOMEscan and KiNativ. nih.govnih.gov Among the prioritized chemotypes, JW-7-25-1, a benzonaphthyridinone derivative, was identified as a potent inhibitor of MELK. nih.govnih.gov Initial profiling indicated that JW-7-25-1 inhibited MELK pull-down by 100% at a concentration of 10 μM in a KINOMEscan assay. nih.govnih.gov Its affinity for MELK was further confirmed using the Z'-LYTE enzymatic assay, yielding an IC₅₀ value of 5.0 nM at an ATP concentration near the Km of MELK. nih.govnih.gov
Iterative Synthesis and Characterization for Lead Compound Development
Despite its potency, JW-7-25-1 exhibited a broad kinase selectivity profile. nih.govnih.gov To address this, a medicinal chemistry campaign was initiated with the goal of improving kinase selectivity while maintaining potency. nih.govnih.gov This involved several iterative rounds of compound synthesis and characterization. nih.govwikipedia.org Throughout this optimization process, the inhibition of key off-target kinases, including FRAP1 (mTOR), PIK3CA, and CDK7, was monitored, as their inhibition could complicate the interpretation of MELK-dependent pharmacology. nih.govnih.govwikipedia.org Through this iterative approach, this compound was developed, demonstrating significantly improved selectivity compared to the parent compound JW-7-25-1. nih.govwikipedia.org
Advanced Synthetic Strategies for this compound Production for Research
The production of this compound for research purposes necessitates synthetic strategies that yield a compound of high purity.
Elucidation of Key Synthetic Steps and Intermediates
While a complete, step-by-step synthetic route for this compound is not exhaustively detailed in the provided sources, one mentioned starting material or intermediate in the synthesis of this compound is Ethyl 6-chloro-4-((trans-4-((dimethylamino)methyl)cyclohexyl)amino)quinoline-3-carboxylate. This suggests that the synthesis involves the construction or modification of a quinoline core structure and the incorporation of a substituted cyclohexyl group.
Methodological Advancements in this compound Synthesis for Research Purity and Yield
The successful development of this compound as a research tool compound with improved selectivity implies that the synthetic methodologies employed were capable of producing the compound with sufficient purity for biological assays and structural studies. nih.govnih.gov Although specific advancements in synthesis for large-scale production, yield optimization, or detailed purification protocols are not extensively described, the characterization data, including IC₅₀ values and selectivity profiling, indicate that research-grade material was successfully obtained. nih.govnih.govwikipedia.org
Design Principles for Enhanced Selectivity of this compound
The design of this compound focused on improving its selectivity profile compared to earlier compounds like JW-7-25-1 and OTSSP167. nih.govnih.gov This was achieved through structural modifications guided by iterative synthesis and characterization. nih.govwikipedia.org
This compound demonstrated a greatly improved selectivity profile. When tested at 1 μM in a kinase profiling panel, this compound selectively inhibited only 4% of the tested kinases by over 90%, in contrast to OTSSP167 which inhibited 67% of kinases by over 90% at the same concentration. nih.govnih.gov Furthermore, this compound exhibited reduced inhibition of select off-target kinases by 20- to 140-fold when compared with JW-7-25-1. nih.govnih.govwikipedia.org This resulted in a significantly improved S(35) score of 0.16 at 1 μM for this compound. nih.govnih.gov
The iterative optimization process, guided by monitoring the inhibition of off-target kinases and informed by structural insights, was crucial in developing this compound with its enhanced selectivity profile, making it a valuable tool compound for investigating MELK-dependent biological processes. nih.govnih.govwikipedia.org
Chemical Modifications Addressing Off-Target Inhibition
The initial lead compound, JW-7-25-1, displayed a broad kinase selectivity profile with a high S(35) score of 0.54 at 10 µM, indicating significant inhibition of numerous kinases. wikipedia.org A key aspect of the rational design process for this compound involved chemical modifications to reduce this off-target activity. Researchers specifically aimed to decrease the inhibition of kinases such as FRAP1 (mTOR), PIK3CA, and CDK7, which are involved in proliferation pathways and could complicate the interpretation of MELK-specific inhibition. wikipedia.orgnih.gov
Through systematic modifications and evaluation, this compound was developed, demonstrating substantially improved selectivity compared to JW-7-25-1. researchgate.netnih.gov The inhibition of select off-target kinases was reduced by 20- to 140-fold when compared to the parent compound JW-7-25-1. wikipedia.orgresearchgate.net This optimization resulted in a greatly improved S(35) score of 0.16 for this compound at 1 µM, reflecting a much narrower kinase inhibition profile. wikipedia.orgresearchgate.net
Comparative Analysis of this compound's Selectivity Profile Against Other MELK Inhibitors (e.g., OTSSP167, NVS-MELK8a)
This compound is characterized as a potent inhibitor of MELK. Biochemical assays have determined its IC50 value for MELK inhibition to be 10.5 nM in an enzymatic assay and 15.3 nM in a radioactive filter-binding assay. wikipedia.orgresearchgate.netmedchemexpress.comnih.gov This potency is comparable to that of other MELK inhibitors like MELK-T1 and NVS-MELK8a in similar enzymatic assays. wikipedia.orgmedchemexpress.com
A significant distinction of this compound lies in its improved selectivity profile when compared to earlier MELK inhibitors such as OTSSP167. Kinase profiling using panels like the International Center for Kinase Profiling (ICKP) has highlighted these differences. wikipedia.orgresearchgate.netmedchemexpress.comnih.govprobechem.com At a concentration of 1 µM, this compound was found to inhibit over 90% of the activity of only 4% of the kinases tested in the ICKP panel. wikipedia.orgresearchgate.netmedchemexpress.comnih.gov In stark contrast, OTSSP167 inhibited over 90% of the activity of 67% of the kinases at the same concentration, classifying OTSSP167 as a broad-spectrum inhibitor with poor selectivity for MELK. researchgate.netnih.gov
While this compound exhibits significantly improved selectivity over OTSSP167, it does inhibit some kinases more strongly than MELK in the ICKP panel. These include PIM1, PIM2, PIM3, RIPK2, DYRK3, smMLCK, and CLK2. wikipedia.orgresearchgate.netmedchemexpress.comnih.gov
Comparative studies using cell-based proteomics techniques, such as multiplexed kinase inhibitor beads coupled with mass spectrometry (MIB/MS), have also assessed the selectivity of MELK inhibitors. In one such study, NVS-MELK8a was identified as a highly selective MELK inhibitor in a cellular context. Interestingly, in this specific cell-based assay, this compound did not significantly affect MELK binding to the inhibitor beads, suggesting potential differences between in vitro enzymatic assay results and cellular target engagement. Further cellular studies with this compound have also indicated that concentrations causing anti-proliferative effects might be associated with off-target activities.
The following tables summarize some of the key data regarding the potency and selectivity of this compound in comparison to other MELK inhibitors:
Table 1: MELK Inhibitor Potency (Biochemical IC50)
Compound | MELK IC50 (nM) | Assay Type | Source |
This compound | 10.5 | Enzymatic (Z'-LYTE) | wikipedia.org |
This compound | 15.3 | Radioactive filter-binding | researchgate.netmedchemexpress.com |
OTSSP167 | 0.41 | Enzymatic (reported as highly potent) | |
NVS-MELK8a | 2 | Enzymatic | |
JW-7-25-1 | 5.0 | Enzymatic (Z'-LYTE) |
Table 2: Kinase Selectivity Profile Comparison (at 1 µM)
Compound | Percentage of Kinases Inhibited > 90% (ICKP Panel) | Source |
This compound | 4% | wikipedia.orgresearchgate.netmedchemexpress.comnih.gov |
OTSSP167 | 67% | wikipedia.orgresearchgate.netmedchemexpress.comnih.gov |
Table 3: Reduced Off-Target Inhibition of this compound vs. JW-7-25-1
Off-Target Kinase | Fold Reduction in Inhibition (this compound vs. JW-7-25-1) | Source |
FRAP1 (mTOR) | 20- to 140-fold reduction in select off-targets | wikipedia.orgresearchgate.net |
PIK3CA | 20- to 140-fold reduction in select off-targets | wikipedia.orgresearchgate.net |
CDK7 | 20- to 140-fold reduction in select off-targets | wikipedia.orgresearchgate.net |
GSK3A | IC50 > 600 nM | nih.gov |
mTOR | IC50 > 600 nM | nih.gov |
PIK3CA | IC50 > 600 nM | nih.gov |
Direct Enzymatic Inhibition of MELK by this compound
This compound exerts its primary effect through the direct inhibition of the enzymatic activity of MELK. elifesciences.orgmedchemexpress.comtargetmol.com This inhibition is a critical aspect of its function as a chemical probe to dissect the cellular roles of MELK.
At the core of its inhibitory action, this compound functions as an ATP-competitive inhibitor. elifesciences.orgprobechem.commedchemexpress.com This means that it directly competes with adenosine triphosphate (ATP), the natural substrate for kinases, for binding to the ATP-binding pocket of the MELK enzyme. elifesciences.org Crystallographic studies of MELK in complex with this compound have revealed a type I binding mode. elifesciences.orgresearchgate.net In this configuration, the quinoline nitrogen within the tricyclic core of this compound establishes a crucial hydrogen bond with the backbone amide of Cys89 in the hinge region of the kinase. elifesciences.org Further stabilizing this interaction, the cyclic urea group forms a hydrogen bond with Ile17 located in the P-loop. elifesciences.org The cyclohexyl group of this compound is positioned between Val25 and Leu139, while its (dimethylamino)methyl tail extends into a negatively charged catalytic pocket formed by the amino acid residues Glu93, Asp150, and Glu136. elifesciences.org By occupying this pocket, this compound physically obstructs ATP from binding, thereby preventing the kinase from carrying out its phosphotransferase function. This competitive binding has been demonstrated in cellular contexts through KiNativ assays, where this compound dose-dependently reduced the pull-down of MELK by an ATP-biotin probe. elifesciences.orgharvard.edu
The potency of this compound as a MELK inhibitor has been quantified through various biochemical assays. In a Z'-LYTE biochemical assay, this compound demonstrated a half-maximal inhibitory concentration (IC₅₀) of 10.5 nM against MELK. elifesciences.orgmedchemexpress.comtargetmol.com Another study, utilizing a radioactive filter-binding assay, reported a comparable IC₅₀ value of 15.3 nM. elifesciences.orgnih.gov These values underscore the high potency of this compound in directly inhibiting the enzymatic activity of MELK.
Table 1: Biochemical Potency of this compound against MELK
Assay Type | IC₅₀ (nM) | Reference |
---|---|---|
Z'-LYTE | 10.5 | elifesciences.orgmedchemexpress.comtargetmol.com |
Radioactive Filter-Binding | 15.3 | elifesciences.orgnih.gov |
Competitive Binding Mode with Adenosine Triphosphate (ATP)
This compound Induced Protein Degradation Mechanisms of MELK
Beyond its role as a direct enzymatic inhibitor, this compound also triggers the degradation of the MELK protein itself. elifesciences.orgmedchemexpress.comnih.gov This dual action provides a more comprehensive depletion of MELK function within the cell.
Treatment of various cancer cell lines with this compound has been shown to lead to a significant and dose-dependent reduction in the levels of MELK protein. medchemexpress.commedchemexpress.com For instance, in MDA-MB-468 breast cancer cells, treatment with this compound resulted in reduced MELK protein levels. medchemexpress.commedchemexpress.com Similarly, a concentration of 1 µM this compound was sufficient to cause almost complete degradation of MELK protein in Cal51, DLD1, and MDA-MB-231 cells. nih.govelifesciences.org This effect was observed not to be an indirect consequence of cell cycle arrest. nih.gov
The precise molecular pathway through which this compound induces MELK degradation is still under investigation. However, it has been established that this degradation is dependent on the proteasome. researchgate.net Experiments attempting to rescue MELK degradation using the neddylation inhibitor MLN4924, which targets the cullin-RING E3 ligase family, had minimal effect, suggesting that this particular E3 ligase family is not primarily involved in the process. researchgate.net
Phenomenological Observations of MELK Protein Level Reduction
Specificity and Off-Target Engagement Profile of this compound
A critical characteristic of any chemical inhibitor is its specificity for its intended target. This compound was developed to have an improved selectivity profile compared to earlier MELK inhibitors. elifesciences.org Kinome-wide profiling has shown that at a concentration of 1 µM, this compound inhibits only 4% of the 141 kinases tested by over 90%. elifesciences.orgharvard.edunih.gov However, some off-target engagement has been identified. Notably, this compound has been found to inhibit other kinases, including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2, with IC₅₀ values for some of these off-targets ranging from 42 to 109 nM. elifesciences.orgmedchemexpress.comtargetmol.com Despite this, this compound exhibits a 20- to 140-fold reduced inhibition of select off-target kinases when compared to the earlier compound JW-7-25-1. elifesciences.orgharvard.edu
Table 2: Off-Target Kinase Inhibition by this compound
Off-Target Kinase | IC₅₀ (nM) | Reference |
---|---|---|
PIM1 | 60.6 | medchemexpress.com |
DYRK3 | 41.8 | medchemexpress.com |
RIPK2 | - | medchemexpress.com |
PIM2 | - | medchemexpress.com |
PIM3 | - | medchemexpress.com |
smMLCK | - | medchemexpress.com |
CLK2 | - | medchemexpress.com |
mTOR | 632 | medchemexpress.com |
CDK7 | 1230 | medchemexpress.com |
HIPK3 | 1597 | nih.gov |
Characterization of Secondary Kinase Targets (e.g., PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2)
While developed as a MELK inhibitor, this compound demonstrates activity against a panel of other kinases. Kinase profiling studies have shown that at a concentration of 1 µM, this compound inhibits approximately 4% of a wide panel of 140 kinases by more than 90%. researchgate.netharvard.edu Notably, several kinases were inhibited more potently than MELK in these screenings, identifying them as significant secondary targets. researchgate.netelifesciences.orgharvard.edu These off-target kinases include members of the PIM and DYRK families, as well as RIPK2, smMLCK, and CLK2. targetmol.commedchemexpress.comabmole.commedchemexpress.com
Biochemical assays have quantified the inhibitory activity of this compound against these secondary targets, revealing IC50 values within the nanomolar range, albeit generally higher than its potency for MELK. elifesciences.orgharvard.edumedchemexpress.com For instance, the IC50 values for DYRK3 and RIPK2 were determined to be 41.8 nM and 42.5 nM, respectively. elifesciences.orgmedchemexpress.com The compound also shows inhibitory action against PIM1 (IC50 of 60.6 nM) and smMLCK (IC50 of 108.6 nM). elifesciences.orgmedchemexpress.commedchemexpress.eu
Kinase Target | IC50 (nM) | Reference |
---|---|---|
MELK | 10.5 | targetmol.commedchemexpress.commedchemexpress.com |
DYRK3 | 41.8 | elifesciences.orgmedchemexpress.com |
RIPK2 | 42.5 | elifesciences.orgmedchemexpress.com |
PIM1 | 60.6 | elifesciences.orgmedchemexpress.com |
smMLCK | 108.6 | elifesciences.orgmedchemexpress.com |
mTOR | 632 | medchemexpress.com |
PIK3CA | 962 | medchemexpress.com |
CDK7 | 1230 | medchemexpress.com |
Discrimination from Non-Target Kinases (e.g., ERK1/2)
A key feature of a selective kinase inhibitor is its ability to discriminate against unintended targets. This compound has demonstrated a clear lack of binding affinity for Extracellular signal-regulated kinases 1 and 2 (ERK1/2). researchgate.netelifesciences.orgharvard.edu In cellular assays designed to measure target engagement, this compound dose-dependently decreased the pull-down of MELK, confirming its cell permeability and target binding. researchgate.netnih.govelifesciences.org In contrast, the same experiments showed that this compound treatment did not affect the pull-down of ERK1/2, providing direct evidence of its selectivity and inability to engage these non-target kinases. medchemexpress.comresearchgate.netnih.govelifesciences.orgharvard.edu
Influence of this compound on MELK Subcellular Localization and Dynamics
The function of MELK is intrinsically linked to its specific location within the cell, which changes dynamically during the process of mitosis. frontiersin.orgresearchgate.net Research has shown that MELK exhibits a distinct pattern of movement, which is crucial for its role in cell division. frontiersin.orgresearchgate.net
Analysis of Cytoplasmic-to-Cortex Translocation
During mitosis, human MELK undergoes a striking translocation from the cytoplasm to the cell cortex. frontiersin.orgresearchgate.net This event is precisely timed, occurring within minutes of anaphase onset and persisting for approximately 30 minutes until telophase. frontiersin.orgresearchgate.net This spatiotemporally specific localization is a critical aspect of MELK's cell cycle-dependent function. researchgate.netresearchgate.net Studies investigating the effects of specific MELK inhibitors on this process found that treatment with this compound did not induce a premature or altered translocation of MELK to the cell cortex. frontiersin.org This suggests that while this compound inhibits the kinase activity of MELK, it does not interfere with the upstream signals that regulate its precise subcellular localization during anaphase. frontiersin.org
Modulation of MELK Domain Interactions
The regulated translocation of MELK to the cell cortex is dependent on an intramolecular interaction between its Threonine-Proline (TP) rich domain and its C-terminal Kinase Associated 1 (KA1) domain. frontiersin.orgresearchgate.net This interaction is itself under the control of other mitotic regulators, including CDK1 kinase and PP4 protein phosphatase. frontiersin.orgresearchgate.net The observation that this compound does not cause premature cortical localization indicates that the inhibitor does not disrupt the crucial interaction between the TP-rich domain and the KA1 domain. frontiersin.org As a type I ATP-competitive inhibitor, this compound's action is confined to the kinase domain's ATP-binding pocket, leaving the regulatory domains and their interactions apparently unaffected. researchgate.netelifesciences.orgfrontiersin.org
Scope and Significance of Hth-01-091 Research
The research surrounding HTH-01-091 holds significant implications for preclinical target validation. elifesciences.orgmedkoo.com The compound serves as a prime example of a selective chemical tool that, when used alongside orthogonal genetic methods like CRISPR/Cas9, can rigorously validate or invalidate a potential drug target. elifesciences.org The investigation into MELK using this compound highlighted the critical importance of evaluating inhibitor selectivity in a cellular context, as discrepancies can arise between in vitro enzyme assays and cell-based assays. nih.gov
The use of this compound helped to resolve a major controversy in cancer biology and demonstrated that MELK's overexpression in tumors is more likely a marker of mitotic activity rather than a driver of cancer growth. nih.govelifesciences.org Ultimately, the development and application of this compound provide a general framework for future drug discovery efforts, emphasizing the necessity of combining potent, selective chemical probes with genetic approaches to accurately define the function of therapeutic targets. elifesciences.org
Biological Activities and Cellular Phenotypes Elicited by Hth-01-091
Assessment of Modulatory Effects on Cellular Proliferation in Specific Cell Lines
Studies have assessed the impact of HTH-01-091 on the proliferation of a panel of breast cancer cell lines, encompassing different molecular subtypes nih.govmedchemexpress.commedchemexpress.eu. These investigations aimed to determine the extent to which inhibiting MELK with a selective compound affects the growth of these cells.
Evaluation in Basal-like Breast Cancer Cell Lines (e.g., MDA-MB-468, BT-549, HCC70)
This compound has been evaluated in basal-like breast cancer cell lines, including MDA-MB-468, BT-549, and HCC70 nih.govmedchemexpress.commedchemexpress.eucnreagent.com. Despite being a potent MELK inhibitor and inducing MELK degradation, this compound has demonstrated poor or minor antiproliferative effects in these cell lines in short-term assays researchgate.netelifesciences.orgnih.govmedchemexpress.commedchemexpress.euchemsrc.com. For instance, 3-day antiproliferation assays showed IC₅₀ values in the micromolar range for these cell lines medchemexpress.commedchemexpress.eu.
Comparison with Other Breast Cancer Cell Line Phenotypes (e.g., ZR-75-1, MCF7, T-47D)
In addition to basal-like lines, this compound was also tested in other breast cancer cell line phenotypes, such as the luminal lines ZR-75-1, MCF7, and T-47D elifesciences.orgnih.govmedchemexpress.commedchemexpress.eucnreagent.comharvard.edu. Similar to the basal-like lines, this compound exhibited minor antiproliferative effects in these cell lines as well medchemexpress.commedchemexpress.eu. The IC₅₀ values observed in these cell lines were generally comparable to or higher than those in the basal-like lines, suggesting that the limited antiproliferative effect of this compound is not specific to the basal-like subtype medchemexpress.commedchemexpress.eu.
The following table summarizes representative antiproliferative IC₅₀ values for this compound in a panel of breast cancer cell lines:
Cell Line | Phenotype | This compound IC₅₀ (µM) - 3 days | Source |
MDA-MB-468 | Basal-like | 4.00 | medchemexpress.commedchemexpress.eu |
BT-549 | Basal-like | 6.16 | medchemexpress.commedchemexpress.eu |
HCC70 | Basal-like | 8.80 | medchemexpress.commedchemexpress.eu |
ZR-75-1 | Luminal | >10 | medchemexpress.commedchemexpress.eu |
MCF7 | Luminal | 8.75 | medchemexpress.commedchemexpress.eu |
T-47D | Luminal | 3.87 | medchemexpress.commedchemexpress.eu |
Impact of this compound on MELK-Related Cellular Pathways
MELK is known to be involved in various cellular processes, including cell cycle progression and potentially cancer cell stemness researchgate.netmedchemexpress.comnih.govfrontiersin.orgcancerindex.orggenecards.org. Investigations using this compound have provided insights into the consequences of MELK inhibition on some of these pathways.
Effects on Protein Synthesis Regulation
Studies investigating the cellular effects of this compound have explored its potential influence on protein synthesis regulation, given MELK's reported association with this process. However, research findings indicate that treatment with this compound did not significantly affect the phosphorylation status of eIF4B biorxiv.orgelifesciences.org. eIF4B is a eukaryotic translation initiation factor known to play a role in protein synthesis. This suggests that, despite MELK's purported links to protein synthesis, acute inhibition of MELK by this compound may not directly impact this specific regulatory node in the tested cellular contexts biorxiv.orgelifesciences.org.
Involvement in Apoptotic Signaling Pathways
The involvement of this compound in apoptotic signaling pathways has also been examined. While MELK has been suggested to suppress apoptotic signals, studies using this compound have yielded nuanced results elifesciences.org. In some contexts, this compound, identified as a compound that targets PIM2, has been shown to induce apoptosis when combined with PI3K inhibition elifesciences.org. Specifically, co-inhibition of PIM2 with compounds including this compound, together with PI3K inhibition, resulted in a synergistic response and conversion into cell death in breast cancer cells elifesciences.org. However, other research assessing the effect of this compound treatment on MCL1 expression, an anti-apoptotic protein, found that MELK inhibition failed to affect MCL1 levels biorxiv.orgelifesciences.org. Furthermore, acute loss of MELK induced by this compound treatment in certain cell lines did not result in a significant defect in cell viability or induce apoptosis as measured by markers like cleaved PARP in some experimental setups biorxiv.orgelifesciences.orgelifesciences.org. This indicates that the pro-apoptotic effects observed with this compound might be context-dependent or potentially linked to its activity against targets other than MELK, such as PIM2, particularly when combined with other pathway inhibitors elifesciences.org.
Orthogonal Validation of this compound's Effects
Thorough preclinical target validation is considered essential for the success of drug discovery efforts elifesciences.orgnih.govharvard.edunih.gov. In this regard, this compound has been extensively utilized as a tool compound in conjunction with orthogonal genetic approaches to validate the role of MELK in various cellular processes, particularly proliferation and growth of cancer cells elifesciences.orgelifesciences.orgnih.govharvard.edunih.govrsc.org. These studies aim to differentiate on-target effects of MELK inhibition from potential off-target activities of the compound elifesciences.orgelifesciences.org.
Complementary Analyses with RNA Interference Approaches
Complementary analyses utilizing RNA interference (RNAi) approaches have also been employed alongside this compound to investigate MELK function elifesciences.orgnih.govharvard.edunih.govrsc.org. While RNAi can effectively reduce the expression of a target gene, the use of selective small molecule inhibitors like this compound provides a complementary method for acutely inhibiting protein kinase activity rsc.org. Studies have combined RNA interference and CRISPR interference with this compound and CRISPR/Cas9-mediated knockout to validate MELK as a therapeutic target elifesciences.orgnih.govharvard.edunih.gov. These combined approaches have helped to reveal potential off-target effects associated with some MELK-targeting short hairpins used in previous studies, contributing to a more accurate understanding of MELK's role elifesciences.orgnih.govharvard.edunih.gov.
Chemical-Genetic Degradation Strategies Utilizing this compound
Chemical-genetic degradation strategies, such as the degradation tag (dTAG) system, represent another orthogonal approach utilized in conjunction with this compound for target validation harvard.edunih.govrsc.orgcore.ac.uk. This method allows for rapid and selective protein degradation, offering a temporal control over target protein levels that complements the acute inhibition provided by small molecules and the more stable depletion achieved by genetic knockout or knockdown rsc.org. The dTAG system involves tagging the target protein (e.g., MELK) with a degradation tag and then using a small molecule degrader (a dTAG molecule) to induce the formation of a ternary complex with an E3 ubiquitin ligase, leading to proteasomal degradation of the tagged protein rsc.org. Studies have used dTAG-mediated MELK degradation alongside this compound, RNA interference, and CRISPR interference to assess the necessity of MELK for basal-like breast cancer cell proliferation rsc.org. These studies, integrating chemical inhibition with this compound and chemical-genetic degradation, have further corroborated the findings from genetic knockout studies, suggesting that MELK is dispensable for the proliferation of these cells rsc.org. This compound itself has been shown to induce MELK degradation in a dose-dependent manner, demonstrating its cell permeability and binding to MELK in an ATP-competitive fashion elifesciences.orgnih.govmedchemexpress.comresearchgate.net. This degradation is dependent on the proteasome researchgate.net.
Here is a table summarizing some of the key findings regarding this compound's effects:
Cellular Phenotype/Activity | Observation with this compound Treatment | Supporting Evidence |
MELK Inhibition (Biochemical IC50) | 10.5 nM | Potent and selective inhibition demonstrated in enzymatic assays. elifesciences.orgnih.govmedchemexpress.comtargetmol.comchemsrc.commedchemexpress.euresearchgate.netprobechem.com |
Kinome Selectivity | Improved selectivity compared to earlier inhibitors like OTSSP167; Inhibits a limited number of kinases. | Kinome profiling studies show a greatly improved S(35) score. elifesciences.orgnih.govresearchgate.net |
MELK Protein Levels | Induces MELK degradation. | Dose-dependent decrease in MELK protein observed via Western blot and KiNativ assay. elifesciences.orgnih.govmedchemexpress.comresearchgate.net |
Antiproliferative Effects | Minor or poor effects in basal-like breast cancer cells. | Exhibits minor antiproliferative effects with IC50 values often in the micromolar range. elifesciences.orgelifesciences.orgmedchemexpress.comresearchgate.nettargetmol.com |
Cell Growth (Monotherapy) | Does not significantly affect cellular growth. | Consistent findings across studies using this compound, CRISPR/Cas9 knockout, and dTAG degradation. elifesciences.orgelifesciences.orgnih.govharvard.edunih.govrsc.org |
Protein Synthesis Regulation | Failed to affect eIF4B phosphorylation. | Specific marker for translation initiation was unchanged upon this compound treatment. biorxiv.orgelifesciences.org |
Apoptosis Induction (Monotherapy) | No significant induction of apoptosis observed in some contexts. | Acute loss of MELK by this compound did not induce apoptosis in certain cell lines. biorxiv.orgelifesciences.orgelifesciences.org |
Apoptosis Induction (Combination) | Can contribute to apoptosis when combined with PI3K inhibition (linked to PIM2 inhibition). | Co-inhibition of PIM2 (targeted by this compound) and PI3K induced synergistic cell death. elifesciences.org |
Chemosensitization | Failed to sensitize cells to 5-fluorouracil or paclitaxel. | No increased sensitivity to chemotherapy drugs observed with this compound treatment. biorxiv.orgelifesciences.org |
Structural Basis of Hth-01-091 Interactions and Structure-activity Relationship Studies
High-Resolution Structural Elucidation of HTH-01-091 in Complex with MELK
High-resolution structural studies, primarily through X-ray crystallography, have been instrumental in elucidating the precise binding mode of this compound within the active site of MELK. These studies reveal the key interactions that stabilize the complex and provide a foundation for understanding the compound's potency and selectivity.
X-ray Crystallography Studies of MELK-HTH-01-091 Co-Crystals
Crystal structures of the MELK kinase domain in complex with this compound have been determined, offering a detailed view at the atomic level. A notable structure was resolved at a resolution of 2.5 Å (PDB accession code: 5TWL). This co-crystal structure confirms that this compound binds to MELK and adopts a type I binding mode within the kinase domain.
Detailed Analysis of Binding Mode and Key Intermolecular Interactions (e.g., Hinge Interactions, Deep Pocket Engagements)
Analysis of the MELK-HTH-01-091 co-crystal structure has illuminated the specific interactions that mediate binding. The quinoline nitrogen atom within the tricyclic core of this compound forms a critical hydrogen bond interaction with the backbone NH group of Cys89 in the hinge region of MELK. This hinge interaction is a common feature among kinase inhibitors and is crucial for anchoring the compound within the active site.
Further into the deep pocket of the MELK active site, the 3,5-dichloro-4-hydroxyphenyl group of this compound engages with key residues, including the catalytic Lys40 and Glu57 on the αC helix. Toward the solvent-exposed region, the cyclic urea group of this compound forms a hydrogen bond with Ile17 in the P-loop. Additionally, the cyclohexyl group of this compound is positioned between Val25 and Leu139, exhibiting van der Waals interactions. The (dimethylamino)methyl tail of the molecule projects into a negatively-charged area of the catalytic pocket, interacting with residues such as Glu93, Asp150, and Glu136.
Many of these interactions are consistent with those observed in co-crystal structures of MELK bound to other inhibitors, such as OTSSP167.
Conformational Changes Induced in MELK upon this compound Binding
While the primary binding mode of this compound is well-defined, comparisons with MELK in complex with other inhibitors suggest potential subtle differences in induced conformational changes. For instance, in the MELK-OTSSP167 structure, the cyclohexyl group of OTSSP167 occupies the active site in a manner that appears to lead to greater van der Waals interactions with the P-loop. This difference in interaction might contribute to the N-lobe of MELK adopting a slightly more closed conformation in the presence of OTSSP167, as indicated by the proximity of Phe22 to the carboxyl end of the αC helix. This suggests that while this compound effectively binds to MELK, the specific structural nuances of different inhibitors can induce distinct, albeit potentially minor, conformational adjustments in the kinase domain.
Structure-Activity Relationship (SAR) Investigations of this compound Analogues
The development of this compound involved iterative rounds of compound synthesis and characterization, indicative of comprehensive structure-activity relationship (SAR) investigations. These studies aimed to optimize the inhibitory profile of lead compounds, focusing on improving both potency and selectivity for MELK.
Rationalization of Chemical Modifications for Enhanced Potency
While specific details on the chemical modifications of this compound analogues and their direct impact on potency are not extensively detailed in the available information, the iterative synthesis process implies that modifications were guided by the need to enhance binding affinity to MELK. The resulting compound, this compound, demonstrated potent inhibition of MELK with an IC₅₀ value of 10.5 nM in enzymatic assays, comparable to other known MELK inhibitors like MELK-T1 and NVS-MELK8a. This potency was achieved through the rational design and modification of a parent scaffold, although the precise structural evolution leading to this enhanced potency is not explicitly described.
Understanding Structural Determinants for Improved Selectivity
A key objective of the SAR studies was to improve the selectivity of MELK inhibitors. This compound demonstrated significantly improved selectivity compared to earlier compounds, such as JW-7-25-1. Kinase profiling against a panel of kinases revealed that this compound selectively inhibited a much smaller percentage of kinases compared to less selective inhibitors like OTSSP167.
While this compound is a potent MELK inhibitor, it also showed stronger inhibition of certain off-target kinases, including PIM1, PIM2, PIM3, RIPK2, DYRK3, smMLCK, and CLK2, than it did for MELK in some profiling assays. Enzymatic IC₅₀ values for these off-targets were in the range of 42–109 nM, compared to 15.3 nM for MELK in the same assay. The structural features of this compound that contribute to its improved selectivity profile, particularly the reduced inhibition of a broad range of kinases observed with less selective compounds, are likely linked to the specific interactions observed in the co-crystal structure and how these interactions differ across the binding sites of various kinases. The distinct shape and electronic distribution of this compound, as revealed by crystallography, dictate its favorable interactions with MELK while minimizing strong binding to a wider array of kinase targets. The iterative SAR approach allowed for the identification of modifications that fine-tuned these interactions, leading to the improved selectivity profile observed for this compound.
Data Table: Enzymatic Inhibition of MELK and Select Off-Target Kinases by this compound
Kinase | % Activity Remaining (1 µM) | Enzymatic IC₅₀ (nM) |
PIM3 | 1 | Not specified |
PIM1 | 1 | 60.6 |
PIM2 | 2 | Not specified |
RIPK2 | 3 | 42.5 |
DYRK3 | 5 | 41.8 |
smMLCK | 8 | 108.6 |
CLK2 | 11 | Not specified |
MELK | 13 | 15.3 |
HIPK2 | 13 | Not specified |
DAPK1 | 15 | Not specified |
*Data based on radioactive filter-binding assay by the International Center for Kinase Profiling (ICKP).
Identification of Key Pharmacophores and Ligand Efficiencies
Research into this compound and its derivatives has contributed to the identification of key structural features (pharmacophores) crucial for potent and selective MELK inhibition. The crystal structure of MELK in complex with this compound has been determined at a resolution of 2.5 Å, revealing a type I binding mode. researchgate.netelifesciences.orgnih.gov This structural data provides insights into the specific interactions that govern binding affinity and selectivity.
Key interactions observed in the MELK-HTH-01-091 complex include the quinoline nitrogen in the tricyclic core forming a hydrogen bond with the backbone NH of Cys89 in the kinase hinge region. researchgate.netelifesciences.orgnih.gov In the deep pocket of the kinase, the 3,5-dichloro-4-hydroxyphenyl group of this compound interacts with the catalytic lysine (Lys40) and recruits Glu57 on the αC helix. nih.gov Towards the solvent-exposed region, the cyclic urea group forms a hydrogen bond with Ile17 in the P-loop. researchgate.netnih.gov Additionally, the cyclohexyl group is positioned between Val25 and Leu139 and projects the (dimethylamino)methyl tail into the negatively charged catalytic pocket formed by Glu93, Asp150, and Glu136. nih.gov
Comparisons with other MELK inhibitors, such as OTSSP167, highlight how subtle structural differences can influence binding. For example, in the MELK-OTSSP167 structure, the cyclohexyl group occupies the active site differently, leading to greater van der Waals interactions with the P-loop and a slightly more closed conformation of the N-lobe, which may contribute to OTSSP167's higher binding affinity for MELK. nih.gov
While specific ligand efficiency data for this compound was not extensively detailed in the search results, the iterative synthesis and characterization process that led to this compound from its parent compound JW-7-25-1 focused on improving kinase selectivity while preserving potency, suggesting an optimization of ligand efficiency during the development process. elifesciences.org
Detailed enzymatic IC50 values for this compound against MELK and some off-target kinases provide quantitative data on its potency and selectivity. elifesciences.orgnih.gov
Kinase | Enzymatic IC50 (nM) | % Activity Remaining (1 µM) |
MELK | 15.3 elifesciences.orgnih.gov | 13 elifesciences.orgnih.gov |
PIM1 | 60.6 elifesciences.orgnih.gov | 1 elifesciences.orgnih.gov |
RIPK2 | 42.5 elifesciences.orgnih.gov | 3 elifesciences.orgnih.gov |
DYRK3 | 41.8 elifesciences.orgnih.gov | 5 elifesciences.orgnih.gov |
smMLCK | 108.6 elifesciences.orgnih.gov | 8 elifesciences.orgnih.gov |
CLK2 | - | 11 elifesciences.orgnih.gov |
PIM3 | - | 1 elifesciences.orgnih.gov |
PIM2 | - | 2 elifesciences.orgnih.gov |
HIPK2 | - | 13 elifesciences.orgnih.gov |
DAPK1 | - | 15 elifesciences.orgnih.gov |
Note: IC50 values were measured using a radioactive filter-binding assay provided by the ICKP. elifesciences.orgnih.gov
Computational Approaches in this compound Structural Research
Computational methods play a significant role in understanding the interaction of small molecules like this compound with their biological targets and in guiding the design of new derivatives.
Molecular Docking and Dynamics Simulations of this compound-MELK Complex
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target, providing insights into the binding mode and potential interactions. While the search results primarily highlight the experimental crystal structure of the MELK-HTH-01-091 complex researchgate.netelifesciences.orgnih.gov, which provides definitive structural information, molecular docking is a standard tool used in conjunction with such data or in the absence of it to understand binding. For instance, docking has been used in studies involving other MELK inhibitors and related kinase targets to analyze interaction modes. researchgate.netbioinformation.netnih.gov
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of protein-ligand complexes over time, providing information on the stability of the complex and the flexibility of the binding site and the ligand. bioinformation.netnih.gov These simulations can complement static crystal structures by revealing how interactions change and evolve in a more realistic environment. Although specific details of MD simulations for the this compound-MELK complex were not explicitly detailed in the search results, MD simulations are a common computational approach in structural research to assess the stability of protein-ligand complexes and refine binding poses predicted by docking. bioinformation.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate the chemical structures of compounds with their biological activities. biointerfaceresearch.comnih.govcmu.ac.th This approach is valuable in drug discovery for designing new derivatives with improved properties. While the provided search results discuss the SAR studies that led to the development of this compound from its parent compound JW-7-25-1 through iterative synthesis and characterization elifesciences.org, explicit details on published QSAR models specifically developed for this compound derivatives were not found. However, QSAR modeling is a widely used technique in medicinal chemistry campaigns to guide the synthesis of analogs by predicting their activity based on their structural features. biointerfaceresearch.comnih.govcmu.ac.th This involves calculating various molecular descriptors and building statistical models that relate these descriptors to observed biological activities (e.g., IC50 values). biointerfaceresearch.comcmu.ac.th
Predictive Modeling for Binding Affinity and Selectivity
Predictive modeling, often utilizing computational techniques like QSAR, molecular docking, and more advanced machine learning approaches, is used to estimate the binding affinity and selectivity of compounds for their targets. bioinformation.netnih.govbiointerfaceresearch.com The goal is to prioritize compounds with desirable properties before experimental synthesis and testing.
For this compound, the development process involved evaluating its selectivity against a panel of kinases using assays like the International Center for Kinase Profiling (ICKP) panel. researchgate.netelifesciences.orgnih.gov This experimental data on binding affinity and selectivity for this compound and its precursor JW-7-25-1 would be essential for building and validating predictive models. researchgate.netelifesciences.org While the search results confirm the improved selectivity of this compound compared to JW-7-25-1 elifesciences.org, specific details on the application of predictive modeling techniques solely for this compound and its derivatives were not prominently featured. However, the principles of predictive modeling are inherent in the rational design and optimization process described, where structural modifications were made and evaluated based on their impact on potency and selectivity. elifesciences.orgresearchgate.net Computational tools and predictive models are increasingly integrated into such medicinal chemistry efforts to accelerate the identification of compounds with favorable binding and selectivity profiles. bioinformation.netnih.gov
Advanced Analytical and Profiling Methodologies Applied to Hth-01-091 Research
Kinase Activity Profiling Techniques
Kinase activity profiling is fundamental to evaluating the potency and selectivity of kinase inhibitors like HTH-01-091. Several approaches have been utilized to assess the compound's effects on a broad spectrum of kinases.
Radiometric Kinase Assays (e.g., International Center for Kinase Profiling, ICKP Panel)
Radiometric kinase assays, such as those conducted using the International Center for Kinase Profiling (ICKP) panel, have been instrumental in determining the in vitro kinase activity profile of this compound. These assays typically measure the transfer of a radioactive phosphate group from ATP to a substrate, allowing for the quantification of kinase activity.
Studies utilizing the ICKP panel have shown that this compound is a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), with reported IC50 values around 10.5 nM and 15.3 nM in different enzymatic assays researchgate.netelifesciences.org. When tested at a concentration of 1 µM against a panel of 141 kinases, this compound selectively inhibited 4% of the kinases by over 90% researchgate.netelifesciences.orgresearchgate.net. In the same panel, this compound inhibited seven kinases more strongly than MELK, including PIM1, PIM2, PIM3, RIPK2, DYRK3, smMLCK, and CLK2, with IC50 values for these off-targets ranging from 42 to 109 nM researchgate.netelifesciences.org. This profiling data indicates that this compound possesses a significantly improved selectivity profile compared to some other MELK inhibitors like OTSSP167, which inhibited a much larger percentage of kinases at the same concentration researchgate.netelifesciences.orgresearchgate.net.
ATP-Competitive Binding Assays (e.g., KiNativ Assay)
ATP-competitive binding assays, such as the KiNativ assay, are employed to assess the ability of a compound to bind to the ATP-binding pocket of kinases in a cellular context. This method uses a lysine-reactive ATP-biotin probe that labels the active site of kinases not occupied by an inhibitor.
The KiNativ assay has been used to measure the engagement of this compound with the ATP binding pocket of MELK in cells researchgate.netelifesciences.orgnih.govharvard.edu. Results from these assays demonstrated that this compound dose-dependently decreased the pull-down of MELK by streptavidin beads, indicating that the compound is cell permeable and binds to MELK in an ATP-competitive manner within the cellular environment researchgate.netelifesciences.orgnih.govharvard.edumedchemexpress.com. Importantly, these assays also showed that this compound treatment did not affect the pull-down of ERK1/2, consistent with its observed lack of binding affinity for this kinase in profiling studies researchgate.netnih.govmedchemexpress.com.
Cellular Engagement and Target Occupancy Assays
Beyond in vitro biochemical assays, cellular engagement and target occupancy assays are vital for confirming that a compound can reach and interact with its intended target within living cells.
Immunoblotting for Protein Expression and Degradation Studies
Immunoblotting (Western blotting) is a widely used technique to detect and quantify specific proteins in cell lysates. In the context of this compound research, immunoblotting has been extensively used to monitor the cellular levels of MELK protein upon treatment with the compound.
Studies have shown that this compound treatment leads to a dose-dependent reduction in MELK protein levels in various cancer cell lines, including MDA-MB-468, Cal51, DLD1, and MDA-MB-231 cells nih.govelifesciences.orgresearchgate.netnih.govresearchgate.netbiorxiv.org. This observed degradation of MELK protein is considered a consequence of MELK inhibition by ATP-competitive inhibitors like this compound researchgate.netnih.govelifesciences.org. For instance, treatment with 1 µM this compound was found to trigger near-complete MELK degradation in Cal51, DLD1, and MDA-MB-231 cells elifesciences.orgnih.govbiorxiv.org. This degradation was shown to be dependent on the proteasome researchgate.netelifesciences.org. Immunoblotting has also been used to confirm that the loss of MELK was not an indirect effect of cell cycle arrest, as levels of mitotic markers like cyclin B remained high elifesciences.orgnih.gov.
Pull-Down Assays (e.g., ATP-biotin probes, streptavidin beads)
Pull-down assays, often utilizing ATP-biotin probes and streptavidin beads, are employed to directly assess the engagement of a compound with its target kinase in a cellular context. In these assays, cell lysates are incubated with an ATP-biotin probe, which binds to the ATP-binding site of kinases. If a compound occupies the ATP-binding site, it will prevent the probe from binding, resulting in reduced pull-down of the kinase by streptavidin-coated beads that bind to the biotinylated probe.
As mentioned in the context of KiNativ assays, pull-down experiments using ATP-biotin probes and streptavidin beads have demonstrated that this compound dose-dependently decreases the pull-down of MELK from cell lysates researchgate.netnih.govmedchemexpress.comresearchgate.netelifesciences.org. This provides direct evidence of this compound engaging with MELK in cells in an ATP-competitive manner researchgate.netnih.govmedchemexpress.com. Control experiments using this method confirmed that this compound did not affect the pull-down of unrelated kinases like ERK1/2, reinforcing its selectivity researchgate.netnih.govmedchemexpress.com.
Cell-Based Proteomics for Selectivity Profiling (e.g., Multiplexed Kinase Inhibitor Beads/Mass Spectrometry, MIB/MS)
Cell-based proteomics techniques, such as Multiplexed Kinase Inhibitor Beads coupled with Mass Spectrometry (MIB/MS), allow for the assessment of compound selectivity against a large panel of kinases in a more physiologically relevant cellular environment. This method involves treating cells with an inhibitor, lysing the cells, and then using a mixture of kinase inhibitors conjugated to beads to capture kinases. Kinases bound to the beads are then identified and quantified by mass spectrometry. The principle is that kinases bound by the inhibitor in the cell will be less available to bind to the inhibitor-conjugated beads.
MIB/MS has been used to profile the selectivity of this compound in a cell-based setting nih.govnih.govresearchgate.netresearchgate.netgrafiati.comresearchgate.netacs.org. While in vitro assays indicated good selectivity, one study employing MIB/MS noted that this compound did not effectively inhibit MELK in this specific cell-based assay, as MELK binding to the MIBs was largely unaffected by the compound nih.gov. This contrasted with the in vitro enzymatic data and highlighted potential differences in compound behavior or target engagement between biochemical and cell-based contexts nih.gov. Despite this observation for MELK in this particular MIB/MS study, the technique is valuable for providing a broader picture of cellular target engagement and selectivity.
Cellular Functional Assays (Excluding Specific Dosages/Outcomes)
Cellular functional assays are fundamental in investigating the biological impact of this compound. These assays provide insights into how the compound influences key cellular processes, such as survival, proliferation, and cell cycle progression.
Assessment of Cell Viability and Proliferation (e.g., Resazurin, Crystal Violet Assays)
Assessment of cell viability and proliferation is a common application of cellular assays in this compound research. Techniques such as Resazurin and Crystal Violet assays have been employed for this purpose. These colorimetric and fluorometric methods provide a means to evaluate the metabolic activity and adherence of cells following exposure to the compound.
Resazurin-based assays, also known by trade names like Alamar Blue, utilize a cell-permeable, redox-sensitive dye that is reduced by metabolically active cells to a fluorescent product. wikipedia.orgdsmz.defishersci.fiuni.lu The change in fluorescence or color can be measured to indicate cell viability. Crystal Violet assays, on the other hand, stain adherent cells, and the intensity of the retained stain after washing is indicative of the number of cells present, serving as a measure of proliferation or viability. wikipedia.orgciteab.comfishersci.caciteab.comeasychem.orgfishersci.ca Both methods have been utilized in studies investigating the effects of this compound on various cell lines, including breast cancer cell lines. dsmz.denih.govcenmed.comnih.gov
Flow Cytometry for Cell Cycle Distribution Analysis
Flow cytometry is a powerful technique used to analyze various cellular properties, including DNA content, which is crucial for assessing cell cycle distribution. In the context of this compound research, flow cytometry has been applied to understand the compound's impact on the cell cycle. nih.govway2drug.comguidetopharmacology.org
This method typically involves staining cells with a fluorescent DNA-intercalating dye, such as Propidium Iodide (PI). citeab.comwikipedia.orgamericanelements.comciteab.comtranscriptionfactor.org Since PI is generally not cell-permeable in live cells, its uptake indicates compromised cell membranes, also allowing for the assessment of cell viability in conjunction with cell cycle analysis. wikipedia.orgtranscriptionfactor.org By measuring the fluorescence intensity of individual cells as they pass through a laser beam, flow cytometry can differentiate between cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content. This allows researchers to determine if this compound influences the progression of cells through the cell cycle. citeab.comwikipedia.org Flow cytometry has also been used in related studies for cell sorting purposes. dsmz.de
Spectroscopic and Chromatographic Methods for Research Purity and Stability
Ensuring the purity and stability of this compound is critical for obtaining reliable and reproducible research findings. Spectroscopic and chromatographic methods play a vital role in these quality control processes.
While specific detailed protocols for this compound were not extensively detailed in the search results regarding purity and stability testing, the application of these general analytical techniques is fundamental in the characterization and quality control of research compounds like this compound. Purity percentages are often reported for this compound from various suppliers, indicating that analytical methods are routinely employed for purity assessment. nih.govnih.govguidetomalariapharmacology.orgfishersci.ca
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are widely used for separating and quantifying components in a mixture, making them essential for purity determination. The mention of techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) in the context of profiling the selectivity of this compound and other compounds highlights the use of chromatographic separation coupled with mass spectrometry for detailed analysis. citeab.comwikipedia.orgamericanelements.com Mass spectrometry provides molecular weight information and can assist in identifying impurities.
Spectroscopic methods, including techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, are invaluable for confirming the chemical structure of this compound and identifying any structural variations or impurities. While specific spectra for this compound were not provided, HNMR and LCMS are listed as available documentation for the compound by some sources, implying their use in its characterization. nih.gov
Broader Implications and Future Trajectories in Hth-01-091 Research
HTH-01-091 as a Fundamental Chemical Biology Tool
The utility of small molecule inhibitors like this compound in chemical biology lies in their ability to acutely perturb protein function, offering a complementary approach to genetic methods for dissecting biological processes. This compound, with its reported potency and improved selectivity for MELK compared to earlier inhibitors like OTSSP167, serves as a valuable tool for researchers investigating the roles of MELK. elifesciences.orgnih.gov
Utility in Dissecting MELK's Biological Functions
MELK is a serine/threonine kinase implicated in various cellular processes, including cell cycle regulation, cytokinesis, apoptosis, and splicing regulation. medchemexpress.comproteopedia.org It has also been associated with cancer, with overexpression reported in numerous cancer types. nih.govmedchemexpress.comproteopedia.org However, the precise biological functions of MELK and its necessity for cancer cell proliferation have been subjects of debate. elifesciences.orgmedchemexpress.comresearchgate.netresearchgate.netelifesciences.orgfrontiersin.org
This compound enables researchers to acutely inhibit MELK activity, allowing for the study of the immediate consequences of MELK perturbation. Studies using this compound, often in conjunction with genetic approaches like CRISPR/Cas9-mediated knockout, have investigated MELK's role in cancer cell growth. elifesciences.orgnih.govresearchgate.netelifesciences.orgbiorxiv.org For instance, research utilizing this compound in basal-like breast cancer cells aimed to clarify MELK's necessity for proliferation. elifesciences.orgnih.govelifesciences.orgnih.govharvard.eduresearchgate.net These studies have sometimes revealed discrepancies with earlier findings that relied solely on less selective inhibitors or RNA interference, highlighting the importance of using well-characterized chemical probes. elifesciences.orgnih.govelifesciences.orgfrontiersin.org
Data from kinase profiling studies, such as those using the International Center for Kinase Profiling (ICKP) panel, provide crucial information on this compound's inhibitory profile, which is essential for interpreting the results of experiments aimed at dissecting MELK function. elifesciences.orgnih.govresearchgate.net
Contribution to Rigorous Preclinical Target Validation Frameworks
Thorough preclinical target validation is a critical step in the drug discovery process to ensure that a target is indeed essential for disease progression and that inhibiting it will yield the desired therapeutic effect. elifesciences.orgnih.govproteopedia.orgnih.govharvard.eduresearchgate.netresearchgate.net The development and application of this compound exemplify its contribution to rigorous preclinical target validation frameworks.
By providing a potent and relatively selective chemical tool, this compound facilitates the use of orthogonal approaches to validate MELK as a target. elifesciences.orgnih.govelifesciences.orgnih.govresearchgate.net Combining chemical inhibition with genetic methods, such as CRISPR/Cas9 knockout or degradation strategies, allows researchers to differentiate between on-target effects of MELK inhibition and potential off-target effects of the inhibitor itself. elifesciences.orgnih.govresearchgate.netelifesciences.orgbiorxiv.org Studies employing this multi-modal approach with this compound have provided a framework for assessing the validity of MELK as a therapeutic target in specific cancer contexts. elifesciences.orgnih.govelifesciences.orgnih.govharvard.eduresearchgate.net
For example, comparing the phenotypes observed upon this compound treatment in wild-type cells versus MELK-knockout cells helps to confirm whether the observed effects are truly MELK-dependent. biorxiv.orgelifesciences.org This approach is vital for avoiding the pursuit of drug targets that appear promising based on less specific methods but are not truly required for the biological process . elifesciences.org
Advancing the Understanding of Kinase Inhibitor Selectivity
The development of this compound has also contributed to the broader understanding of kinase inhibitor selectivity and the challenges associated with mitigating off-target effects of chemical probes.
Lessons Learned from this compound in Mitigating Off-Target Effects of Chemical Probes
Early MELK inhibitors, such as OTSSP167, were found to have significant off-target activities, complicating the interpretation of experimental results. elifesciences.orgnih.govresearchgate.netelifesciences.orgfrontiersin.orgnih.gov The development of this compound involved iterative rounds of compound synthesis and characterization aimed at improving selectivity. elifesciences.orgnih.gov This process itself provides valuable lessons in medicinal chemistry and structure-activity relationship studies focused on minimizing interactions with unintended kinase targets.
While this compound demonstrated improved selectivity compared to its parent compound JW-7-25-1 and OTSSP167, kinase profiling studies still identified some off-target kinases inhibited by this compound, albeit with reduced potency compared to MELK. elifesciences.orgnih.govresearchgate.net These off-targets included kinases such as PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2. elifesciences.orgnih.govresearchgate.nettargetmol.commedchemexpress.eu The identification of these off-targets, even with a more selective compound like this compound, underscores the inherent challenge in developing highly specific kinase inhibitors and highlights the necessity of comprehensive selectivity profiling for any chemical probe. nih.govnih.gov The experience with this compound reinforces the understanding that even potent inhibitors may have unintended interactions that need to be considered when interpreting biological outcomes.
Methodological Contributions to Improved Inhibitor Profiling
The characterization of this compound relied on various methodologies for assessing kinase inhibition and selectivity, contributing to the refinement and application of these techniques. Techniques such as radiometric kinase assays using panels like the ICKP panel were employed to determine the enzymatic activity of this compound against a broad range of kinases. elifesciences.orgnih.govresearchgate.netportlandpress.com
Furthermore, cell-based assays, including those assessing cell permeability and target engagement (e.g., KiNativ assay), were crucial for understanding the compound's behavior in a cellular context. elifesciences.orgnih.govresearchgate.net The use of multiplexed kinase inhibitor beads coupled with mass spectrometry (MIB/MS) has also been applied in profiling MELK inhibitors, including this compound, providing insights into target engagement within cells. nih.govnih.gov Although one study using MIB/MS suggested this compound did not effectively inhibit MELK in that specific cell-based assay, this highlights the importance of employing multiple profiling methods to get a comprehensive understanding of inhibitor selectivity and cellular activity. nih.gov The collective application of these diverse profiling methods in the study of this compound contributes to the methodological toolkit available for characterizing kinase inhibitors.
Here is a table summarizing some of the kinase inhibition data for this compound:
Kinase | IC50 (nM) | Assay Type | Source |
MELK | 10.5 | Enzymatic (Z'-LYTE) | elifesciences.orgnih.gov |
MELK | 15.3 | Enzymatic (Radioactive filter-binding) | elifesciences.orgnih.gov |
PIM1/2/3 | 42-109 | Enzymatic (Radioactive filter-binding) | elifesciences.orgnih.gov |
RIPK2 | 42-109 | Enzymatic (Radioactive filter-binding) | elifesciences.orgnih.gov |
DYRK3 | 42-109 | Enzymatic (Radioactive filter-binding) | elifesciences.orgnih.gov |
smMLCK | 42-109 | Enzymatic (Radioactive filter-binding) | elifesciences.orgnih.gov |
CLK2 | 42-109 | Enzymatic (Radioactive filter-binding) | elifesciences.orgnih.gov |
PIK3CA | 962 | Biochemical | researchgate.net |
mTOR | 632 | Biochemical | researchgate.net |
GSK3A | 1740 | Biochemical | researchgate.net |
CDK7 | 1230 | Biochemical | researchgate.net |
Note: IC50 values can vary depending on the assay conditions and specific study.
Unresolved Questions and Emerging Research Avenues for this compound
Despite the contributions of this compound to MELK research and kinase inhibitor biology, several unresolved questions and emerging research avenues remain.
One key area relates to the precise biological contexts in which MELK plays a critical role. While some studies using this compound and genetic tools suggest MELK is not essential for the proliferation of certain cancer cell lines under standard culture conditions, its function might be more critical under specific cellular stresses or in particular tissue microenvironments. elifesciences.orgnih.govelifesciences.orgbiorxiv.org Further research using this compound in more complex model systems, such as organoids or in vivo models, could help clarify these context-dependent roles.
Another avenue involves further exploring the structural basis for this compound's selectivity and off-target interactions. The crystal structure of MELK in complex with this compound has been reported, revealing a type I binding mode. researchgate.netresearchgate.net Detailed structural analysis, potentially combined with computational modeling, could provide insights into how to further refine inhibitor structures to improve selectivity and avoid off-targets like PIM kinases, RIPK2, DYRK3, smMLCK, and CLK2. elifesciences.orgnih.govresearchgate.nettargetmol.commedchemexpress.eu
The observation that this compound can induce MELK degradation in cells, dependent on the proteasome, also opens up research avenues into the mechanisms of MELK turnover and how inhibitors can influence this process. elifesciences.orgnih.govresearchgate.netelifesciences.org
Finally, while this compound has been instrumental as a research tool, the findings from studies using it have also contributed to a broader questioning of MELK as a standalone therapeutic target in some cancers. elifesciences.orgnih.govelifesciences.orgbiorxiv.org Future research may involve exploring this compound, or compounds derived from its structure, in combination therapies or in different disease settings where MELK's role might be more clearly established.
Further Exploration of MELK's Role in Diverse Biological Contexts
MELK is a serine/threonine kinase implicated in a range of cellular functions, including cell cycle progression, mitosis, cytokinesis, apoptosis, and mRNA splicing. nih.gov Its expression has been observed in various cancer types, including breast, brain, colorectal, lung, and ovarian cancers, and is often associated with cancer stem cells, an undifferentiated phenotype, poor prognosis, and resistance to chemotherapy and radiotherapy. nih.govnih.gov
Studies utilizing this compound have been instrumental in exploring the necessity of MELK function in these diverse biological contexts. While initial research and the association of MELK with aggressive cancer phenotypes suggested it might be a critical dependency for cancer cell proliferation, investigations employing this compound have provided a more complex picture. For instance, studies in basal-like breast cancer (BBC) cell lines using this compound, alongside genetic manipulation, indicated that MELK inhibition or depletion did not significantly impair cell growth under standard culture conditions. nih.gov This finding challenges the notion of MELK as a universal requirement for the proliferation of these cancer cells and underscores the need for further research to delineate the specific contexts or conditions under which MELK plays a critical, non-redundant role. The use of this compound as a selective tool has been crucial in enabling these investigations and refining the understanding of MELK's precise contributions to different biological processes and disease states.
Investigation of Adaptive Cellular Responses to MELK Inhibition by this compound
The observation that potent biochemical inhibition of MELK by this compound does not always translate into significant anti-proliferative effects in cellular contexts has prompted investigations into potential adaptive cellular responses. nih.gov The lack of a strong growth phenotype upon this compound treatment in certain cell lines could suggest that compensatory pathways are capable of overcoming the loss of MELK activity or that cells develop mechanisms to tolerate MELK inhibition.
This compound has been employed in experimental designs, such as epistasis experiments combining chemical inhibition with genetic knockout of MELK, to explore these possibilities. By comparing the effects of this compound in wild-type cells versus MELK-knockout cells, researchers can differentiate between phenotypes caused by on-target MELK inhibition and potential off-target effects of the compound. The finding that MELK-knockout cells and control cells show similar responses to this compound at certain concentrations suggests that the lack of a strong phenotype is not due to acquired mutations in the knockout cells that confer tolerance to MELK loss, but rather points towards a potential lack of dependency on MELK for proliferation in these specific contexts or the activation of compensatory mechanisms. The use of this compound in conjunction with inducible degradation systems like dTAG has also been explored to study the consequences of acute MELK depletion, providing a framework to investigate transient and potentially adaptive responses to the loss of MELK function.
Potential for this compound as a Starting Point for Future Compound Development Beyond its Current Scope
This compound emerged from a medicinal chemistry campaign aimed at developing more selective MELK inhibitors, starting from a less selective lead compound, JW-7-25-1. nih.gov This optimization process resulted in this compound demonstrating significantly improved selectivity compared to its parent compound and other inhibitors like OTSSP167, making it a valuable tool compound for research. nih.gov
While the research using this compound has questioned the broad applicability of MELK as a single therapeutic target in some cancer subtypes, the compound itself represents a successful outcome of a targeted inhibitor development strategy. Its well-characterized structure and binding mode to MELK provide a foundation for future structure-activity relationship studies. Although its primary current scope is as a research tool, the knowledge gained from its synthesis, characterization, and biological evaluation, including its selectivity profile and cellular effects, can inform the design and development of novel compounds. This could involve developing inhibitors with altered properties, exploring different chemotypes targeting MELK, or even serving as a structural starting point for inhibitors targeting related kinases, provided appropriate selectivity is maintained or engineered. The insights from this compound research contribute to the broader understanding of kinase inhibition and drug design principles.
Interdisciplinary Collaborations and Technological Integrations in this compound Research
The research involving this compound exemplifies the increasing reliance on interdisciplinary collaborations and the integration of various technological platforms to gain a comprehensive understanding of protein function and the effects of chemical perturbations.
Synergistic Application of Chemical and Genetic Modalities
A key aspect of research utilizing this compound is the synergistic application of chemical and genetic modalities for target validation. nih.gov Researchers have combined the use of this compound (a chemical inhibitor) with genetic techniques such as CRISPR/Cas9-mediated gene knockout, RNA interference (RNAi), CRISPR interference (CRISPRi), and chemical-induced protein degradation systems (e.g., dTAG) to perturb MELK function through different mechanisms. nih.gov
This integrated approach is crucial for overcoming the limitations inherent in using single modalities. Genetic methods can provide insights into the long-term consequences of protein depletion, while chemical inhibitors offer the ability to acutely inhibit kinase activity. By comparing the phenotypes observed with different methods, researchers can strengthen the evidence for MELK-dependent effects and, importantly, distinguish between on-target effects of this compound and potential off-target activities that might confound results when using the inhibitor alone. nih.gov This synergistic strategy, well-represented in studies involving this compound, provides a more robust framework for validating potential therapeutic targets.
Q & A
Q. What is the primary mechanism of action of HTH-01-091 in inhibiting MELK, and how can researchers validate this mechanism in vitro?
- Methodological Answer : this compound selectively inhibits MELK by competitively binding to its ATP-binding pocket. To validate this, researchers should perform:
- Kinase activity assays using recombinant MELK protein, measuring IC50 values (reported as 10.5 nM for MELK) via fluorescence polarization or radiometric assays .
- Structural validation using X-ray crystallography or molecular docking studies to confirm binding interactions.
- Negative controls such as inactive analogs (e.g., structurally similar compounds lacking the critical pharmacophore) to rule out nonspecific effects .
Q. How can researchers assess the selectivity of this compound against off-target kinases such as PIM1/2/3 and RIPK2?
- Methodological Answer : Selectivity profiling requires:
- Broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler™) to quantify inhibition across >100 kinases. Compare IC50 values for MELK (10.5 nM) with off-targets like PIM1/2/3 and RIPK2 (reported IC50 values: 20–50 nM) .
- Cellular target engagement assays (e.g., CETSA or NanoBRET) to confirm on-target MELK inhibition in live cells.
- Computational modeling to predict binding affinities for secondary targets and prioritize follow-up validations .
Q. What are the recommended experimental controls for ensuring the specificity of this compound in cell-based assays targeting MELK?
- Methodological Answer : Key controls include:
- siRNA/shRNA-mediated MELK knockdown to compare phenotypic outcomes (e.g., proliferation arrest) with this compound treatment.
- Rescue experiments using MELK-overexpressing cell lines to confirm phenotype reversal.
- Inactive analogs (e.g., this compound derivatives with a methylated catalytic site-binding group) to control for off-target effects .
Advanced Research Questions
Q. What methodological approaches are optimal for resolving contradictory data on this compound’s efficacy across different breast cancer cell lines?
- Methodological Answer : Address discrepancies through:
- Multi-omic profiling (proteomics/transcriptomics) to identify confounding pathways (e.g., compensatory activation of NF-κB or PI3K/Akt) in resistant cell lines .
- Genetic background analysis (e.g., TP53, BRCA1 status) to correlate MELK dependency with specific mutations.
- Combination studies with pathway-specific inhibitors (e.g., PI3K inhibitors) to test synthetic lethality .
Q. How can researchers design dose-response experiments to account for this compound’s inhibition of both MELK and secondary targets like CLK2?
- Methodological Answer : Optimize dosing by:
- Orthogonal assays : Use Western blotting for MELK-specific substrates (e.g., FOXM1 phosphorylation) and CLK2 substrates (e.g., SRSF1) to disentangle effects .
- Time-resolved dosing : Vary exposure durations (e.g., 6–48 hours) to capture time-dependent inhibition kinetics.
- Mathematical modeling (e.g., Hill equations) to calculate EC50 values for each target and refine concentration ranges .
Q. What statistical frameworks are recommended for analyzing time-dependent effects of this compound in longitudinal kinase activity studies?
- Methodological Answer : Use:
- Mixed-effects models to account for intra- and inter-sample variability in longitudinal data.
- Bayesian hierarchical modeling to quantify uncertainty in IC50 estimates across time points.
- Bootstrapping for non-parametric confidence intervals in small-sample studies .
Key Methodological Considerations
- Data Tables : Include IC50 values for MELK and off-target kinases (see Table 1) and genetic profiles of responsive vs. resistant cell lines.
- Reproducibility : Follow guidelines in for documenting experimental protocols, including buffer compositions and instrument settings.
- Ethics : Align with by disclosing conflicts of interest and validating datasets for public accessibility.
Table 1 : Selectivity Profile of this compound (IC50 Values)
Kinase | IC50 (nM) |
---|---|
MELK | 10.5 |
PIM1 | 20.3 |
RIPK2 | 45.7 |
DYRK3 | 32.1 |
CLK2 | 28.9 |
Data derived from kinase panel screens and cellular assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。